Lipophilicity Difference Compared to Unsubstituted Parent Scaffold
In the absence of biological data, the primary differentiator is the increased lipophilicity conferred by the N-benzyl substituent. The target compound has a computed LogP of 2.01, which is substantially higher than the LogP of 0.10 for the unsubstituted parent compound, 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (CAS 303021-32-1). This suggests different membrane permeability and solubility profiles, which are critical for synthetic intermediate handling and potential downstream biological applications .
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.01 |
| Comparator Or Baseline | Parent compound, 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine: LogP 0.10 |
| Quantified Difference | 20.1-fold increase in predicted LogP |
| Conditions | Computational prediction based on molecular structure; data from LeYan vendor technical datasheets |
Why This Matters
A higher LogP indicates superior organic solubility for synthetic chemistry steps but may alter biological membrane permeability, making it a distinct chemical entity from the parent scaffold.
